Rifamycin sodium

説明

Synthesis Analysis

Rifamycin sodium's synthesis involves intricate chemical reactions aimed at producing new compounds with enhanced properties. For instance, studies have explored the reaction of 3-formylrifamycin SV with primary amines and ketones, leading to the formation of novel rifamycin antibiotics with distinct structural features and potential antituberculous activity (Bujnowski et al., 2003).

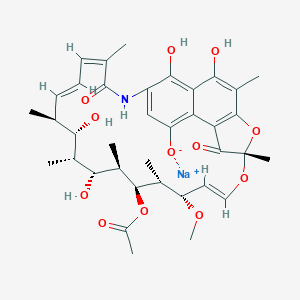

Molecular Structure Analysis

The molecular structure of rifamycin sodium has been examined through crystallography, revealing its complex conformation. The sodium salt of rifamycin SV, for example, showcases a distinct ansa chain conformation that differs from other rifamycins but maintains the essential conformation for activity against DNA-dependent RNA polymerase. This study highlights the role of metal complexation and intermolecular hydrogen bonding in the antibiotic's structure and function (Arora, 1983).

Chemical Reactions and Properties

Rifamycin sodium undergoes various chemical reactions that modify its structure and properties. The interaction with sodium sulfinates, for example, leads to the formation of sulfonyl derivatives, showcasing the compound's reactivity and the potential for structural modification to enhance its pharmacological profile (Taguchi et al., 1988).

Physical Properties Analysis

The physical properties of rifamycin sodium, such as solubility and crystal structure, are crucial for its pharmaceutical formulation and efficacy. Investigations into these properties can provide insights into the compound's behavior in biological systems and its interaction with other molecules.

Chemical Properties Analysis

The chemical properties of rifamycin sodium, including its reactivity, stability, and interactions with other chemical entities, are foundational to its antimicrobial activity. Studies have delved into the structural requirements for antibacterial efficacy, identifying key features such as the arrangement of hydroxy groups and the naphthoquinone nucleus essential for its action against bacterial RNA polymerase (Brufani et al., 1974).

科学的研究の応用

Rifamycins, including Rifamycin sodium, are a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . They are particularly effective against mycobacteria, and are therefore used to treat tuberculosis, leprosy, and mycobacterium avium complex (MAC) infections .

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycins exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) .

- Results : Rifampicin and rifapentine are most commonly used for treatment of tuberculosis (TB) . Soon after the discovery of rifampicin in the mid-1960s, experimental trials in TB patients demonstrated its great promise in combating multidrug resistant TB .

-

Scientific Field: Medical Microbiology

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycins are used in combination with other drugs to treat MAC infections .

- Results : The effectiveness of Rifamycins in treating MAC infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycin sodium is used to treat traveler’s diarrhea caused by noninvasive strains of E. coli .

- Results : The disease should not be complicated by fever or blood in the stool. The use of rifamycin for this indication should be only done in cases where the infection is proven or strongly suspected to be caused by bacteria .

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycins are used in combination with other antibiotics to treat infections related to tuberculosis .

- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycins are often used in combination with other antibiotics to treat artificial valves and joints infected with staphylococci .

- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycins are used in combination with other antibiotics to treat infections related to tuberculosis .

- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycins are often used in combination with other antibiotics to treat artificial valves and joints infected with staphylococci .

- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .

-

Scientific Field: Medical Microbiology

- Method of Application : Rifamycin sodium is used to treat traveler’s diarrhea caused by noninvasive strains of E. coli .

- Results : The disease should not be complicated by fever or blood in the stool. The use of rifamycin for this indication should be only done in cases where the infection is proven or strongly suspected to be caused by bacteria .

Safety And Hazards

特性

IUPAC Name |

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFSHPIJOYKSH-NLYBMVFSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46NNaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6998-60-3 (Parent) | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040208 | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rifamycin sodium | |

CAS RN |

14897-39-3, 15105-92-7 | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamycin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMYCIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

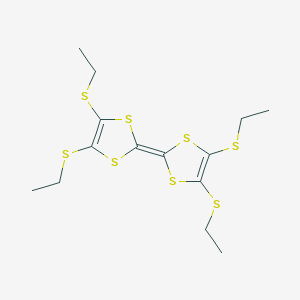

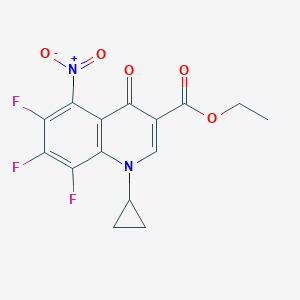

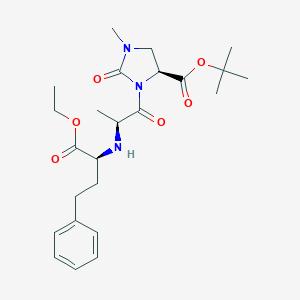

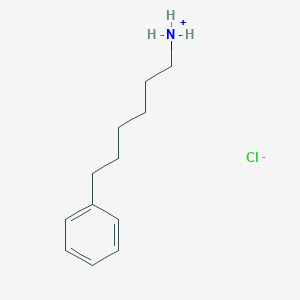

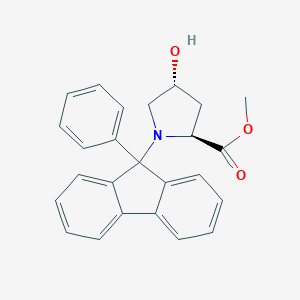

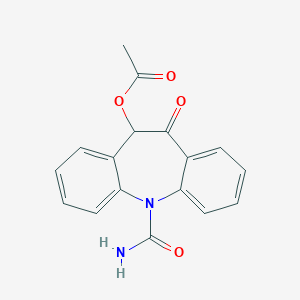

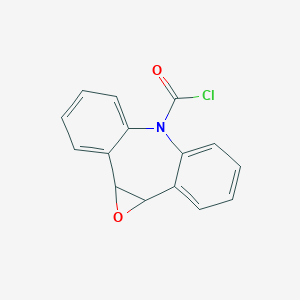

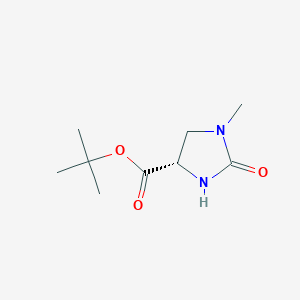

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)